![molecular formula C20H25BrN2O2S B4142292 N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mechanism of Action
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in the activation of downstream signaling pathways, including the inhibition of fatty acid synthesis and the activation of glucose uptake and oxidation.
Biochemical and physiological effects:
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the activation of AMPK and downstream signaling pathways, the improvement of glucose and lipid metabolism, the induction of autophagy, and the potential anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide in lab experiments is its potency and specificity for AMPK activation, which allows for precise targeting of the enzyme. However, one limitation is its potential cytotoxicity and off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide, including the development of more potent and specific AMPK activators, the investigation of its potential therapeutic applications in various metabolic disorders, and the exploration of its anti-tumor effects in different cancer types. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on autophagy and mitochondrial biogenesis, as well as its potential side effects and toxicity in vivo.
Scientific Research Applications
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide has been extensively studied in various in vitro and in vivo models, demonstrating its potential therapeutic applications in the treatment of metabolic disorders. In particular, N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, as well as to increase fatty acid oxidation and decrease lipid accumulation in the liver. N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide has also been shown to induce autophagy in cancer cells and to have potential anti-tumor effects.
properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-5-bromo-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-11-3-15(21)7-16(17(11)25-2)18(24)22-19(26)23-20-8-12-4-13(9-20)6-14(5-12)10-20/h3,7,12-14H,4-6,8-10H2,1-2H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSNNPYJXAWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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